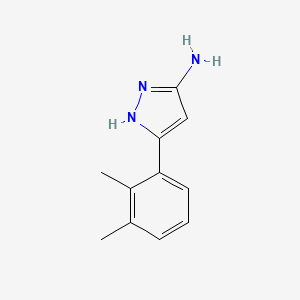

3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9(8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFTYJKOCGBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 2,3 Dimethylphenyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic substitution. The presence of the amino group at the C-5 position and the aryl group at the C-3 position significantly activates the C-4 position, making it the primary site for electrophilic attack. mdpi.comencyclopedia.pub

The C-4 position of 3-aryl-1H-pyrazol-5-amines can be readily halogenated using N-halosuccinimides (NXS) as safe and effective halogenating agents. beilstein-archives.orgresearchgate.net This metal-free reaction typically proceeds at room temperature with high regioselectivity and yields. beilstein-archives.orgresearchgate.net

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.orgnih.gov In this transformation, DMSO is proposed to act as both the solvent and a catalyst. beilstein-archives.orgresearchgate.net The reaction provides an efficient, metal-free pathway to novel 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.orgnih.gov While specific examples for the 2,3-dimethylphenyl substrate are not detailed, the broad substrate scope of the reaction suggests it would be highly effective. beilstein-archives.org

The general procedure involves stirring the 3-aryl-1H-pyrazol-5-amine with a slight excess of the N-halosuccinimide in DMSO at ambient temperature. beilstein-archives.org The reaction conditions are mild and the protocol has been successfully applied on a gram scale. beilstein-archives.orgresearchgate.net

Table 1: Representative Halogenation Reactions at the C-4 Position of 3-Aryl-1H-pyrazol-5-amine Analogues beilstein-archives.org

| Aryl Group | Halogenating Agent (NXS) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenyl | NBS | DMSO | Room Temp. | 95% |

| Phenyl | NIS | DMSO | Room Temp. | 98% |

| Phenyl | NCS | DMSO | Room Temp. | 80% |

| 4-Chlorophenyl | NBS | DMSO | Room Temp. | 96% |

| 4-Methoxyphenyl | NBS | DMSO | Room Temp. | 93% |

| 4-Tolyl | NIS | DMSO | Room Temp. | 96% |

The nitration of five-membered heterocyclic rings like pyrazoles is a well-established transformation. researchgate.net Generally, these reactions are carried out with a mixture of concentrated nitric acid and sulfuric acid, or in some cases, with nitric acid in acetic anhydride (B1165640). researchgate.net Milder and more selective nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been successfully employed for the direct nitration of pyrazoles, affording mononitro derivatives in good yields. researchgate.net Given the high electron density at the C-4 position of the 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, regioselective nitration at this site is expected under controlled conditions.

Information regarding the direct sulfonation of 3-aryl-1H-pyrazol-5-amines at the C-4 position is not extensively documented in the reviewed literature. However, the general reactivity of electron-rich aromatic systems suggests that sulfonation could potentially be achieved using standard sulfonating agents like sulfur trioxide (SO₃) or chlorosulfonic acid, though competitive reactions at other sites, such as the amino group or the dimethylphenyl ring, would need to be considered.

**4.2. Reactions at the Amino Group (-NH₂)

The exocyclic amino group at the C-5 position behaves as a typical primary aromatic amine, readily undergoing reactions such as acylation, sulfonylation, and condensation. encyclopedia.pubbeilstein-journals.org

The primary amino group of this compound can be easily acylated to form the corresponding amides. This reaction is typically performed by treating the aminopyrazole with an acyl chloride or acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. beilstein-journals.orgnih.gov For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by reacting the corresponding 5-amino-1,3-diaryl-1H-pyrazoles with substituted benzoyl chlorides. beilstein-journals.org

Table 2: General Conditions for Amide Synthesis from Aminopyrazoles

| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | Benzoyl Chloride | Pyridine (or other base) | DCM | N-Pyrazolyl Benzamide | beilstein-journals.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene-2-carboxylic acid | DCC/DMAP | DCM | N-Pyrazolyl Thiophene Carboxamide | nih.gov |

Similarly, sulfonylation of the amino group yields sulfonamides. This is achieved by reacting the aminopyrazole with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in a suitable solvent with a base. beilstein-archives.org The resulting N-sulfonylated pyrazoles are stable compounds and are often used as intermediates in further synthetic transformations. beilstein-archives.org

Like other primary amines, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net The reaction involves nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org These reactions are typically reversible and are often catalyzed by an acid or a base. libretexts.org

However, studies on 3(5)-aminopyrazole derivatives have shown that the reaction course can be sensitive to the conditions. nih.gov While the expected Schiff base can be formed, the use of acid catalysis can sometimes promote an alternative pathway, leading to the formation of bis(pyrazol-4-yl)methane derivatives via an electrophilic substitution mechanism. nih.gov Therefore, careful control of reaction parameters, such as pH and stoichiometry, is crucial for the selective synthesis of the desired Schiff base. libretexts.orgnih.gov

Table 3: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Acid or Base catalyst, removal of water | Schiff Base (R-N=CHR' or R-N=CR'R'') | wikipedia.orglibretexts.org |

| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Methanol, reflux | Pyrazole-containing Schiff Base | researchgate.net |

Reactivity of the Dimethylphenyl Moiety

The 2,3-dimethylphenyl ring attached to the N-1 position of the pyrazole is also a site for potential chemical modification, primarily through electrophilic aromatic substitution. The reactivity of this ring is influenced by the directing effects of its substituents: the two methyl groups and the pyrazol-5-amine group.

The two methyl groups at positions 2 and 3 are activating, ortho-para directing groups. The pyrazolyl ring itself is generally considered an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. However, like other deactivating groups with lone pairs (such as halogens), it is expected to be ortho-para directing.

The combined influence of these groups makes predicting the exact site of substitution complex. Electrophilic attack would be directed to the positions most activated by the methyl groups and not strongly deactivated by the pyrazole ring. The most likely positions for substitution on the dimethylphenyl ring are C-4 (para to the C-1 methyl group and ortho to the C-2 methyl group) and C-6 (ortho to both the C-1 methyl group and the pyrazole substituent). Studies on related 1-phenyl-pyrazoline systems have shown that electrophilic substitution can occur at the para position of the N-phenyl ring, indicating that the heterocyclic system can activate this position. researchgate.net The precise outcome would depend on the specific electrophile and reaction conditions used.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from aminopyrazole scaffolds is a significant area of research due to the diverse biological and material properties of the resulting molecules. The primary strategies involve either coupling two pyrazole units or reacting the pyrazole with a bifunctional reagent to build a new ring.

Dimerization and self-coupling reactions of aminopyrazoles represent a direct method for constructing fused dipyrazole systems, such as pyrazolo-fused pyridazines and pyrazines. These transformations typically proceed via metal-catalyzed oxidative C-H/N-H or N-H/N-H bond formations.

Detailed Research Findings:

Research on closely related compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, has demonstrated that copper catalysts can effectively promote highly chemoselective dimerization. The reaction pathway can be directed toward different products by carefully selecting the reaction conditions, including the catalyst, oxidant, and solvent. For instance, the copper-promoted dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines through a direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.

In one optimized pathway, using a combination of copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst and benzoyl peroxide (BPO) with potassium persulfate (K₂S₂O₈) as oxidants in toluene, 3-methyl-1-phenyl-1H-pyrazol-5-amine was converted into a dipyrazole-fused pyridazine (B1198779) in good yield. Another study describes the copper-catalyzed oxidative dehydrogenative coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine to form (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, an azo compound, using copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP). These findings suggest that this compound is a viable candidate for similar transformations, which would yield novel fused heterocyclic structures.

| Starting Material | Catalyst/Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈ | Toluene | Dipyrazole-fused pyridazine | Good | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP | CH₂Cl₂ | (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Not specified |

Annulation reactions involve the construction of a new ring onto the existing pyrazole framework by reacting it with a molecule that provides the additional atoms needed for the ring system. These reactions are a powerful tool for creating a wide variety of pyrazolo-fused heterocycles.

Detailed Research Findings:

The general class of phenyl-1H-pyrazol-5-amines has been shown to be an excellent substrate for transition metal-catalyzed annulation reactions. A notable example is the Rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides. This process proceeds through a C-H activation/cyclization cascade and is characterized by its high atom economy and tolerance for various functional groups, leading to the formation of pyrazolo[1,5-a]quinazoline frameworks. This method highlights the potential for activating the C-H bonds of the phenyl ring in this compound to construct fused systems.

Another well-established method is the condensation of 5-aminopyrazole derivatives with molecules containing activated carbonyl groups. For instance, the reaction with 1,3-dicarbonyl compounds or their equivalents in a suitable solvent like refluxing acetic acid can yield pyrazolo[3,4-b]pyridine products. This approach leverages the nucleophilicity of the pyrazole's amino group and an adjacent ring carbon to build the new pyridine ring. Given these precedents, this compound is expected to react similarly with appropriate carbonyl-containing compounds to afford the corresponding pyrazolo[3,4-b]pyridines.

| Pyrazole Reactant | Co-reactant | Catalyst/Conditions | Fused System Formed | Reference |

|---|---|---|---|---|

| Substituted phenyl-1H-pyrazol-5-amine | Alkyne ester or amide | Rh(III) catalyst | Pyrazolo[1,5-a]quinazoline | |

| Pyrazole-5-amine derivatives | Activated carbonyl groups | Refluxing acetic acid | Pyrazolo[3,4-b]pyridine |

Computational and Theoretical Studies on 3 2,3 Dimethylphenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular attributes for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), which have been shown to provide a good balance of accuracy and computational cost for similar pyrazole (B372694) systems. nih.gov

Frontier Molecular Orbital (FMO) analysis is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (EHOMO-ELUMO) are fundamental descriptors of a molecule's reactivity and electronic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amino-pyrazole ring, which acts as the primary electron-donating portion of the molecule. Conversely, the LUMO would likely be distributed across the dimethylphenyl ring system. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more easily polarizable and more chemically reactive. nih.govnih.gov

Based on studies of analogous pyrazole derivatives, a set of hypothetical electronic properties for this compound has been calculated and is presented in the table below. nih.govnih.gov

| Parameter | Calculated Value (eV) | Interpretation |

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.35 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicates high electronic stability and relatively low reactivity |

| Ionization Potential (I) | 5.45 | Estimated energy required to remove an electron |

| Electron Affinity (A) | 0.35 | Estimated energy released when an electron is added |

| Electronegativity (χ) | 2.90 | Global index of chemical reactivity |

| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.196 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 1.65 | Measure of electrophilic character |

This interactive table contains hypothetical data based on computational studies of similar pyrazole compounds.

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. researchgate.netiu.edu.sa For this compound, specific shifts would be expected for the protons and carbons of the pyrazole ring, the amino group, and the dimethylphenyl substituent. For instance, the pyrazole ring protons and the NH2 protons would have characteristic chemical shifts that are sensitive to their electronic environment. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, electronic transitions, such as those from the HOMO to the LUMO, would be predicted in the UV region, providing insight into its photophysical properties. nih.gov

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| 1H NMR | Chemical Shift (pyrazole H) | ~6.0-6.5 ppm |

| 1H NMR | Chemical Shift (NH2) | ~4.5-5.5 ppm |

| 13C NMR | Chemical Shift (pyrazole C-NH2) | ~150-155 ppm |

| 13C NMR | Chemical Shift (pyrazole C-Aryl) | ~140-145 ppm |

| UV-Vis | λmax | ~280-320 nm |

This interactive table presents exemplary predicted spectroscopic data based on published values for analogous compounds. researchgate.netresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and flexibility of this compound. A key aspect of this is conformational analysis, which investigates the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

Prediction of Supramolecular Assembly and Packing Motifs

Beyond the properties of a single molecule, computational methods can predict how molecules of this compound will interact with each other in the solid state. This is crucial for understanding crystallography and material properties.

The primary interactions governing the supramolecular assembly are expected to be hydrogen bonds. The amino group (-NH2) and the pyrazole N-H group are excellent hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. nih.gov It is highly probable that these groups will form intermolecular hydrogen bonds, creating chains, sheets, or more complex three-dimensional networks. nih.gov For example, N-H···N hydrogen bonds between the amino group of one molecule and a pyrazole nitrogen of another are a common motif in related crystal structures. nih.gov Hirshfeld surface analysis is a computational tool that can visualize and quantify these intermolecular contacts, highlighting the relative importance of different types of interactions (e.g., H···H, N···H, C···H) in the crystal packing. nih.gov

Role As a Versatile Synthetic Precursor and Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The 5-amino-pyrazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. nih.govgoogleapis.com These structures are formed through the condensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. googleapis.com The reaction typically proceeds by treating the aminopyrazole with the dicarbonyl compound in a solvent like glacial acetic acid. googleapis.com This general strategy has been widely used to create a variety of substituted pyrazolo[3,4-b]pyridines. googleapis.com

Another important class of fused heterocycles derived from 5-aminopyrazoles are the pyrazolo[3,4-d]pyrimidines. google.comclockss.org These can be synthesized through various methods, including the reaction of 5-aminopyrazoles with reagents like formic acid or by using Vilsmeier-type reagents. clockss.orggoogle.com For instance, the reaction of a 5-aminopyrazole with a Vilsmeier reagent can lead to the formation of an intermediate which then undergoes heterocyclization to yield the pyrazolo[3,4-d]pyrimidine core. google.com

Furthermore, 5-aminopyrazoles can serve as precursors for pyrazolo[1,5-a]pyrimidines. These are typically synthesized via the cyclocondensation of 5-aminopyrazoles with various bifunctional reagents. nih.gov The specific reagents and reaction conditions can be tailored to produce a diverse range of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

Application in the Construction of Functional Organic Materials

Pyrazole (B372694) derivatives are increasingly being explored for their potential in materials science, particularly in the development of functional organic materials. These materials have applications in electronics and photonics, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.netresearchgate.nettcichemicals.commdpi.com

In the context of OLEDs, organic materials are sought after for their lightweight and flexible properties. tcichemicals.com Pyrazoline-based materials, which are structurally related to pyrazoles, have shown excellent luminescent properties and are used in both the hole-transporting and emissive layers of OLEDs. researchgate.net The nitrogen atoms in the pyrazoline ring facilitate electron transfer, while the extended conjugation of the molecule contributes to bright luminescence. researchgate.net While specific data on 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine in OLEDs is not available, the general properties of pyrazole derivatives suggest their potential utility in this field.

For dye-sensitized solar cells (DSSCs), organic dyes are crucial components for light harvesting. mdpi.comnih.govresearchgate.netnih.gov Pyrazine-based organic photosensitizers, which share a heterocyclic nitrogen structure with pyrazoles, have been synthesized and studied for their optical and electrochemical properties in DSSCs. mdpi.com These dyes typically feature a donor-acceptor-π-bridge-acceptor (D-A-π-A) design, where the heterocyclic core can act as an acceptor. mdpi.comnih.gov The development of novel organic sensitizers is a key area of research for improving the efficiency of DSSCs. mdpi.com

Precursor for Agrochemical Research Compounds

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercialized fungicides, herbicides, and insecticides containing this heterocyclic ring. clockss.orgmdpi.comnih.gov Research in this area continues to explore new pyrazole derivatives for improved efficacy and novel modes of action.

Fungicidal Activity:

Pyrazole derivatives have shown significant fungicidal activity against a range of plant pathogens. For example, some novel pyrazole derivatives have demonstrated growth-inhibitory activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov The introduction of specific substituent groups on the pyrazole ring can significantly influence the fungicidal potency and spectrum of activity. nih.govnih.gov

Table 1: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound | Target Fungi | EC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 | nih.gov |

| Compound 26 (p-trifluoromethylphenyl moiety) | Rhizoctonia solani | 2.182 | nih.gov |

| Compound 26 (p-trifluoromethylphenyl moiety) | Valsa mali | 1.787 | nih.gov |

| Compound 26 (p-trifluoromethylphenyl moiety) | Thanatephorus cucumeris | 1.638 | nih.gov |

| Compound 10d (containing 1,2,3,4-tetrahydroquinoline) | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 µg/mL | nih.gov |

| Compound 10e (containing 1,2,3,4-tetrahydroquinoline) | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 µg/mL | nih.gov |

Insecticidal and Acaricidal Activity:

In the realm of insecticides, pyrazole derivatives have been developed that are effective against various pests. nih.gov For instance, certain pyrazole oxime ether derivatives have shown high insecticidal activity against aphids (Aphis laburni) and excellent acaricidal activity against spider mites (Tetranychus cinnabarinus). nih.gov The structural features of these molecules, such as the substituents on the pyrazole and pyridyl rings, are crucial for their biological activity. nih.gov

Table 2: Insecticidal and Acaricidal Activity of Selected Pyrazole Oxime Ether Derivatives

| Compound | Pest Species | Activity (at 200 mg L⁻¹) | Reference |

|---|---|---|---|

| Compound Series II | Tetranychus cinnabarinus | > 92% | nih.gov |

| One-third of tested compounds | Aphis laburni | > 90% | nih.gov |

| Compound IB9 | Aphis laburni | > 90% (at 10 mg L⁻¹) | nih.gov |

| Compound IE4 | Aphis laburni | > 90% (at 10 mg L⁻¹) | nih.gov |

| Compound IIB1 | Tetranychus cinnabarinus | ≥ 95% (at 10 mg L⁻¹) | nih.gov |

| Compound IIB2 | Tetranychus cinnabarinus | ≥ 95% (at 10 mg L⁻¹) | nih.gov |

While specific agrochemical data for this compound is not extensively published, a patent for an agrochemical composition mentions a structurally related compound, N-(2-bromo-6-fluorophenyl)-4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, highlighting the relevance of this class of compounds in ongoing agrochemical research. googleapis.comgoogleapis.com

Exploratory Biological Investigations: in Vitro Mechanistic Insights and Target Identification

Enzyme Inhibition Studies (in vitro)

The structural motif of a substituted pyrazole (B372694) is prevalent in many compounds designed to inhibit specific enzymes.

The pyrazole scaffold is a key component in the design of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that lead to tumor growth and angiogenesis. nih.gov Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are primary targets for inhibiting angiogenesis. nih.govnih.gov

Although no specific data exists for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, studies on other substituted pyrazoles demonstrate potent inhibitory activity against various kinases. For instance, a series of 2-anilino-5-aryloxazoles have been identified as novel VEGFR2 kinase inhibitors. nih.gov Similarly, derivatives of the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety have been optimized to selectively target cyclin-dependent kinases (CDKs) like CDK16. nih.gov Many small-molecule VEGFR-2 inhibitors have been developed, with several entering clinical trials for their anti-angiogenic and anticancer properties. nih.gov The inhibition of VEGFR-2 blocks the signal transduction that leads to tumor proliferation and migration. nih.gov

Table 1: Examples of Kinase Inhibition by Pyrazole-Related and Other Compounds

| Compound/Class | Target Kinase(s) | IC₅₀ Values | Source |

|---|---|---|---|

| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, Raf-1 | 90 nM, 20 nM, 57 nM, 6 nM | selleckchem.comaltmeyers.org |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | selleckchem.com |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10 nM, 30 nM, 47 nM | altmeyers.org |

| 3-methylphenyl derivative | VEGFR-2 | 16 nM | nih.gov |

Derivatives of pyrazoline, a related heterocyclic structure, have been synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of depression and neurodegenerative diseases. nih.govmdpi.com

One study focused on ethyl and phenyl carbamate (B1207046) derivatives of 3,5-biaryl-4,5-dihydro-1H-pyrazole, which were found to be selective inhibitors of MAO-A. nih.govresearchgate.net For example, compound 3f from this series showed potency comparable to the standard drug Moclobemide. nih.gov The structure-activity relationship in this class of compounds suggests that the nature and position of substituents on the aryl rings are critical for both potency and selectivity. nih.govnih.gov Specifically, the bulkiness of substituents in one of the phenyl rings was proposed to determine the inhibitory potency. nih.gov

Table 2: MAO-A Inhibition Data for Pyrazoline Carbamate Derivatives

| Compound | Description | Kᵢ MAO-A (nM) | Selectivity Index (vs. MAO-B) | Source |

|---|---|---|---|---|

| 3f | Phenyl carbamate pyrazoline derivative | 4.96 ± 0.21 | 8.86 x 10⁻⁵ | nih.gov |

| Moclobemide | Standard Drug | 5.01 ± 0.13 | N/A | nih.gov |

The 1,5-diarylpyrazole structure is famously embodied by Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. nih.gov This class of compounds has been extensively studied to understand the structural requirements for potent and selective COX-2 inhibition. nih.govnih.gov The presence of a sulfonamide or a related pharmacophore at the para-position of one of the aryl rings is a common feature for high COX-2 selectivity. nih.gov

Research on various 1,3,5-triaryl-4,5-dihydropyrazole derivatives showed that these compounds were generally more potent inhibitors of COX-2 than COX-1. nih.gov The anti-inflammatory activity of these derivatives often correlated with their COX-2 inhibition, and molecular docking studies have helped to elucidate the binding interactions within the COX-2 active site. nih.gov

Table 3: COX-2 Inhibition by Diarylpyrazole Derivatives

| Compound | Class | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Celecoxib (SC-58635) | 1,5-Diarylpyrazole | N/A | N/A | nih.gov |

| PYZ16 | Trisubstituted pyrazoline | 0.52 | 10.73 | aalto.fi |

| Compound 13d | 1,3,5-Triaryl-dihydropyrazole | N/A | N/A | nih.gov |

| Compound 13f | 1,3,5-Triaryl-dihydropyrazole | N/A | N/A | nih.gov |

Cellular Mechanism of Action Studies (in vitro, in cell lines)

The downstream cellular effects of enzyme inhibition by pyrazole derivatives often include modulation of the cell cycle and induction of programmed cell death (apoptosis).

Inhibition of specific kinases by pyrazole-based compounds can lead to cell cycle arrest. For example, a 3-aminopyrazole (B16455) derivative developed as a CDK16 inhibitor was shown to cause a dose-dependent decrease in cell count. nih.gov Further analysis using a fluorescent ubiquitination-based cell cycle indicator (FUCCI) system revealed that this inhibition led to cell cycle arrest in the G2/M phase. nih.gov This effect is consistent with the known roles of CDKs in regulating transitions between different phases of the cell cycle. nih.gov

Cell cycle arrest is often a prelude to apoptosis. The same CDK16 inhibitor mentioned above was found to induce apoptosis following the G2/M phase arrest. nih.gov The induction of apoptosis is a key mechanism for anti-cancer therapies. Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of effector caspases like caspase-3. nih.govnih.gov Studies on other anti-cancer agents have shown that they can successfully trigger apoptosis through both extrinsic and intrinsic pathways, as evidenced by the cleavage and activation of caspase-3. nih.gov The expression levels of proteins in the Bcl-2 family (such as Bax and Bcl-2) are often modulated during the induction of apoptosis. nih.gov

Antimicrobial Activity Investigations (in vitro)

The antimicrobial potential of pyrazole derivatives is a well-established area of medicinal chemistry research. mdpi.comingentaconnect.com These heterocyclic compounds have been evaluated against a wide array of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govacs.orgnih.gov The core pyrazole scaffold is a versatile template, and substitutions on the ring system significantly influence the antimicrobial spectrum and potency. mdpi.comjocpr.com Investigations into compounds structurally related to this compound reveal that the presence of an amino group at the C5 position and aryl substituents at the C3 position are critical determinants of activity.

In vitro screening is typically conducted using methods like agar (B569324) well diffusion and broth microdilution to determine key parameters such as the Zone of Inhibition (ZOI) and the Minimum Inhibitory Concentration (MIC). acs.orgresearchgate.net For instance, studies on various 5-aminopyrazole derivatives have demonstrated notable efficacy. The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential microbial processes.

Research on pyrazole derivatives has shown varied activity against different microbial species. For example, certain pyrazole-thiazole hybrids have shown significant antibacterial activity against Bacillus subtilis and Bacillus cereus, with some derivatives exhibiting potency comparable to the standard drug ampicillin. semanticscholar.org Similarly, other synthesized pyrazole series have been tested against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govacs.org While specific data for this compound is not extensively documented in readily available literature, the collective findings for analogous structures suggest its potential as an antimicrobial agent. The dimethylphenyl moiety may enhance lipophilicity, potentially aiding in cell wall penetration, while the aminopyrazole core acts as the key pharmacophore.

Table 1: Representative In Vitro Antimicrobial Activity of Structurally Related Pyrazole Derivatives This table presents findings for various pyrazole compounds to illustrate the general antimicrobial potential of the scaffold. Data is not specific to this compound but is representative of the compound class.

| Compound Type | Test Organism | Method | Result (e.g., MIC in µg/mL or Zone of Inhibition in mm) | Reference Compound |

|---|---|---|---|---|

| Pyrazolyl 1,3,4-Thiadiazine Derivative | S. aureus | MIC | 62.5 µg/mL | Chloramphenicol |

| Pyrazolyl 1,3,4-Thiadiazine Derivative | C. albicans | MIC | 7.8 µg/mL | Clotrimazole |

| Thiazol-4-one bearing Pyrazole | Bacterial Pathogens | Inhibition Zone | 25-33 mm | Ciprofloxacin |

| Thiazol-4-one bearing Pyrazole | Fungal Pathogens | Inhibition Zone | 28-32 mm | Ketoconazole |

| Chloro-substituted Pyrazole | B. subtilis | IC50 | 2.6 µg/mL | Ampicillin |

| Phenyl-substituted Pyrazolone (B3327878) | B. subtilis | MIC | 0.625 mg/mL | Not Specified |

Antioxidant Properties and Free Radical Scavenging Activity

The investigation of pyrazole derivatives has revealed significant antioxidant and free-radical scavenging capabilities. nih.govresearchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic goal. nih.gov The antioxidant activity of pyrazole compounds is often attributed to the hydrogen-donating ability of the N-H proton on the pyrazole ring and the presence of electron-donating substituents. nih.gov The amino group at the C5-position in this compound is expected to contribute significantly to its antioxidant potential.

Standard in vitro assays used to evaluate these properties include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging assays. nih.govnih.gov In these tests, the ability of a compound to quench stable free radicals is measured spectrophotometrically, and the results are often compared to standard antioxidants like ascorbic acid or Trolox. nih.govniscpr.res.in

Studies on various pyrazole analogs have demonstrated potent radical scavenging activity. nih.govresearchgate.net For example, a series of 3,5-diarylpyrazole derivatives showed good DPPH radical scavenging activity. nih.gov The structure-activity relationship (SAR) studies suggest that the introduction of amino or hydroxyl groups into the pyrazole nucleus is important for antioxidant activity. researchgate.net While direct experimental data for this compound is limited, its structure, featuring both an N-H proton and an amino group, strongly suggests that it would exhibit free radical scavenging properties. The dimethylphenyl group may also modulate this activity through electronic effects.

Table 2: Representative Free Radical Scavenging Activity of Structurally Related Pyrazole Derivatives This table summarizes findings for various pyrazole compounds to illustrate the general antioxidant potential of the scaffold. Data is not specific to this compound.

| Compound Type | Assay | Activity (% Inhibition or IC50) | Reference Standard |

|---|---|---|---|

| 3,5-Diarylpyrazole derivative | DPPH Scavenging | Good RSA noted | Ascorbic Acid |

| Pyrazoline Carbothioamide derivative | DPPH, NO, Superoxide Scavenging | Excellent RSA reported | Ascorbic Acid |

| Bromo-substituted Pyrazoline | ABTS Scavenging | Potent activity identified | Trolox |

| Chloro-substituted Pyrazole derivative | DPPH Scavenging | Moderate activity noted | Not Specified |

Molecular Docking and Receptor Binding Simulations

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. arabjchem.orgresearchgate.net For pyrazole derivatives, docking studies have been instrumental in elucidating their mechanism of action at a molecular level, particularly for their antimicrobial and anticancer activities. arabjchem.orgmdpi.com These simulations provide insights into how compounds like this compound might interact with key biological targets, guiding further drug design and optimization.

Common protein targets for antimicrobial pyrazoles include bacterial DNA gyrase and tyrosyl-tRNA synthetase. nih.govrjptonline.org DNA gyrase is a crucial enzyme in bacterial DNA replication, making it an excellent target for antibacterial agents. nih.gov Docking studies of pyrazole derivatives into the active site of DNA gyrase have helped to identify key interactions responsible for their inhibitory effects. nih.gov Similarly, tyrosyl-tRNA synthetase is vital for bacterial protein synthesis, and its inhibition can lead to bacterial death. rjptonline.org For anticancer applications, pyrazole derivatives have been docked against targets like tubulin, where they can inhibit polymerization and disrupt cell division. mdpi.com

Docking simulations for pyrazole-based compounds reveal a common set of molecular interactions that stabilize the ligand-protein complex. The pyrazole ring itself, being a heteroaromatic system, can engage in multiple types of interactions. nih.govnih.gov The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov The aromatic phenyl ring attached at the C3 position is ideally suited for forming π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. nih.gov

For this compound, the C5-amino group provides an additional, crucial point for hydrogen bonding, acting as a hydrogen bond donor. researchgate.net The dimethylphenyl group would likely orient itself within a hydrophobic pocket of the target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated based on these interactions. Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov For example, docking studies of ferrocenyl-substituted pyrazoles against bacterial DNA gyrase have shown binding energies as favorable as -9.6 kcal/mol, indicating strong interaction. nih.gov

Table 3: Predicted Ligand-Protein Interactions for Pyrazole Scaffolds from Docking Studies This table generalizes the types of interactions observed for pyrazole derivatives with various protein targets. Interactions are inferred for the title compound based on its structural features.

| Structural Moiety of Ligand | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Target Protein (Examples) |

|---|---|---|---|

| Pyrazole Ring (N-H) | Hydrogen Bond (Donor) | Asp, Glu, Carbonyl backbone | DNA Gyrase, Kinases |

| Pyrazole Ring (N) | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, His | Tyrosyl-tRNA Synthetase |

| C5-Amine Group (-NH2) | Hydrogen Bond (Donor) | Asp, Glu, Asn, Gln | Tubulin, Kinases |

| C3-Aryl Group (Dimethylphenyl) | Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala | DNA Gyrase, Tubulin |

Structure-Activity Relationship (SAR) studies, informed by molecular docking, are crucial for optimizing lead compounds. By comparing the docking scores and interaction patterns of a series of related analogs, researchers can deduce which structural features are essential for biological activity. nih.govacs.org

For pyrazole derivatives, several key SAR insights have been derived:

Substitution at N1: An unsubstituted N1 position, allowing the N-H to act as a hydrogen bond donor, is often critical for activity against many targets. nih.govnih.gov Substitution at this position can abolish this key interaction, though in some cases, a substituent can be tailored to pick up other favorable interactions. acs.org

Substitution at C3: The nature and substitution pattern of the aryl ring at the C3 position significantly impact potency and selectivity. The dimethyl substitution on the phenyl ring of the title compound likely influences its orientation in the binding pocket and its electronic properties, which can fine-tune its binding affinity.

Substitution at C5: The presence of a small hydrogen bond donor, like the amino group in this compound, is frequently associated with potent activity. researchgate.net It can form key hydrogen bonds that anchor the ligand within the active site.

Docking data allows for a rational explanation of experimental results. For instance, if a derivative with a bulky group at a certain position shows decreased activity, docking simulations might reveal that this is due to a steric clash with the protein. Conversely, if adding a hydroxyl or methoxy (B1213986) group enhances activity, docking can help identify a new hydrogen bond or favorable polar interaction that explains the improvement. mdpi.com These in silico derived SARs provide a roadmap for synthesizing next-generation analogs with improved potency and selectivity.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) scaffolds has traditionally relied on the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net While effective, these methods often require harsh conditions or generate significant waste. The future of synthesizing 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine and its derivatives lies in the development of greener, more efficient, and sustainable pathways.

Recent advancements point toward several promising directions:

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable as they improve efficiency and reduce waste. A green protocol for synthesizing 5-aminopyrazole-4-carbonitriles involves a three-component cyclocondensation of a phenylhydrazine (B124118), an aldehyde, and malononitrile (B47326) in an aqueous medium using sodium p-toluenesulfonate as a catalyst. mdpi.com Another approach utilizes a novel nano-catalyst (LDH@PTRMS@DCMBA@CuI) for a three-component reaction that proceeds in a water/ethanol (B145695) solvent at a mild temperature of 55 °C, offering short reaction times and excellent yields. rsc.orgnih.govnih.gov

Catalyst Innovation: The use of novel catalysts is a key area of development. Magnetic nanoparticles have been shown to be effective and recyclable catalysts for the one-pot, three-component synthesis of substituted pyrazoles. researchgate.net Similarly, copper-catalyzed reactions have been employed for the synthesis of C-4 dicarbonylated aminopyrazoles. researchgate.net

Photocatalytic Methods: The application of visible light photocatalysis presents an innovative and sustainable synthetic strategy. This method can generate 5-amino and 5-hydroxyl substituted pyrazoles efficiently under mild conditions, representing a significant improvement over traditional heating. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent minimizes environmental impact. An oxidative functionalization of an aldehyde with pyrazole has been achieved using an oxoammonium salt oxidant in a solvent-free reaction, yielding an N-acyl pyrazole. mdpi.com

A summary of modern synthetic approaches is presented in the table below.

| Synthetic Strategy | Key Features | Catalyst/Reagents | Typical Products | Reference(s) |

| Three-Component Cyclocondensation | Green protocol, aqueous media | Sodium p-toluenesulfonate | 5-aminopyrazole-4-carbonitriles | mdpi.com |

| Nano-catalyzed MCR | Eco-friendly, high yield, short reaction time | LDH@PTRMS@DCMBA@CuI | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | rsc.orgnih.gov |

| Magnetic Nanoparticle Catalysis | Recyclable catalyst, green methodology | Fe3O4@CPTMO-phenylalanine-Ni | Substituted pyrazoles | researchgate.net |

| Direct Primary Amine Conversion | Avoids use of hydrazine (B178648) | O-(4-nitrobenzoyl)hydroxylamine | N-Substituted Pyrazoles | acs.org |

Exploration of New Chemical Transformations and Derivatizations

The 5-aminopyrazole scaffold, with its reactive amino group, is an excellent starting point for a wide range of chemical transformations and derivatizations. researchgate.net The this compound molecule offers multiple sites for modification, including the pyrazole nitrogens, the C-4 position, and the exocyclic amine, allowing for the construction of diverse molecular libraries.

Future research should focus on:

Fused Heterocyclic Systems: The amino group is a key handle for constructing fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazines. mdpi.comnih.gov These reactions typically involve the cyclocondensation of the 5-aminopyrazole with 1,3-bielectrophilic reagents. nih.govresearchgate.net Exploring novel reaction partners and conditions can lead to new fused scaffolds with unique biological profiles.

N-Arylation and Acylation: Copper-catalyzed N-arylation of the 5-amino group has been demonstrated as a viable method for creating 5-arylamino-1-arylpyrazoles. researchgate.net Further exploration of acylation reactions, as seen in the synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides, can diversify the range of accessible derivatives. nih.gov

Oxidative Coupling: Novel oxidative dehydrogenative couplings of pyrazol-5-amines have been developed to selectively synthesize azopyrrole derivatives. nih.gov This strategy, which can involve copper catalysis or iodination/oxidation, opens a new avenue for creating complex azo compounds. nih.gov

Asymmetric Catalysis: The development of enantioselective reactions is a major goal in modern chemistry. An N-heterocyclic carbene (NHC)-catalyzed asymmetric cycloaddition between 5-aminopyrazoles and β-cyano-substituted α,β-unsaturated aldehydes has been reported to produce chiral nitriles with excellent enantioselectivity. acs.org Applying such methods to this compound could yield valuable chiral building blocks.

Design and Synthesis of Advanced Materials Incorporating Pyrazole-5-amine Scaffolds

While the primary focus for pyrazole derivatives has been in pharmaceuticals, their unique structural and electronic properties make them attractive candidates for advanced materials. The ability of the pyrazole ring to engage in hydrogen bonding and coordinate with metal ions is particularly relevant. mdpi.com

Future investigations in this area could include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. Research into incorporating this compound or its derivatives as organic linkers in the synthesis of MOFs could lead to materials with novel catalytic, sensing, or gas storage properties.

Fluorescent Probes: Pyrazole-containing compounds can exhibit interesting photophysical properties. For instance, a novel fluorescent probe based on a 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one system demonstrated aggregation-induced emission (AIE), a valuable property for OLEDs and forensic applications. researchgate.net Synthesizing derivatives of this compound that incorporate fluorophores could lead to new sensors for ions or biomolecules.

Liquid Crystals: The rigid, aromatic nature of the pyrazole scaffold is conducive to the formation of liquid crystalline phases. The self-assembly of pyrazole derivatives through hydrogen bonding has been noted, suggesting that with appropriate structural modification, pyrazole-5-amines could be designed as components of liquid crystal materials. mdpi.comnih.gov

Identification of Undiscovered Biological Targets and Mechanistic Pathways

Pyrazole derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects such as anti-inflammatory, anticancer, and antiviral activities. rsc.orgnih.gov However, for many derivatives, including this compound, the specific molecular targets and mechanistic pathways remain largely unexplored. vulcanchem.com

Key future research objectives include:

Target Deconvolution: While pyrazoles are known to inhibit enzymes like COX-2, carbonic anhydrases, and polo-like kinase 1 (PLK1), systematic screening of this compound and its derivatives against broad panels of kinases, proteases, and other enzymes is needed to identify novel targets. nih.govnih.govresearchgate.net

Phenotypic Screening and Pathway Analysis: Employing high-content cellular imaging and other phenotypic screening approaches can reveal the effects of these compounds on cellular processes. Subsequent transcriptomic or proteomic analyses can help elucidate the underlying mechanistic pathways that are perturbed.

Mechanistic Studies for Known Activities: For established activities like antimicrobial or antioxidant effects, detailed mechanistic studies are required. For example, understanding how pyrazole derivatives scavenge radicals or interfere with microbial metabolic pathways is crucial for rational drug design. researchgate.net Research has shown that the formation of pyrazoles can proceed through various mechanistic pathways, such as the Knoevenagel and Michael reactions followed by intramolecular condensation or oxidation-induced N-N coupling of diazatitanacycles. researchgate.netrsc.org

Computational Design and Virtual Screening of Novel Derivatives for Targeted Applications

In silico methods are indispensable tools for accelerating the drug discovery process. Computational design and virtual screening can prioritize the synthesis of compounds with a higher probability of success, saving time and resources.

Future work should leverage computational chemistry in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 2D and 3D-QSAR models can help identify the key molecular descriptors that correlate with a specific biological activity. nih.gov For example, a 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors helped to create predictive models for designing more potent compounds. nih.gov These models can guide the substitution pattern on the 2,3-dimethylphenyl ring and other positions of the pyrazole scaffold.

Molecular Docking and Virtual Screening: Docking studies can predict the binding modes and affinities of novel derivatives within the active site of a known biological target. researchgate.net Virtual screening of large compound libraries derived from the this compound scaffold can identify promising candidates for synthesis and biological evaluation against targets like PPARγ or viral proteases. scilit.comnih.gov

Pharmacokinetic and Toxicity Prediction (ADMET): Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. In silico tools can assess the drug-likeness of designed derivatives, flagging potential liabilities before synthesis. nih.gov Computational studies on pyrazole derivatives have been used to evaluate pharmacokinetic properties and predict potential toxicity. researchgate.net

The table below summarizes the results of a virtual screening study on pyrazole derivatives, highlighting the utility of this approach.

| Compound Class | Target | Key Findings | Computational Method | Reference(s) |

| Pyrazole Derivatives of Usnic Acid | PPARγ | Identified 7 compounds with good drug-like characteristics and high docking scores (-7.6 to -9.2 kcal/mol). | Virtual Screening, Molecular Docking, ADMET Prediction | nih.gov |

| 1,3-diarylpyrazole analogues | COX-2 | Designed compounds based on molecular modeling showed high anti-inflammatory activity in vivo. | Molecular Docking, Fit-comparison study | researchgate.net |

| Aminopyrimidinyl Pyrazole Analogs | PLK1 | Hybrid 3D-QSAR models were developed to guide the design of more potent and selective inhibitors. | 3D-QSAR, Molecular Docking | nih.gov |

| In-house Pyrazole Derivatives | Various Cancer Cell Lines | 2D-QSAR models were used to predict the anticancer activity (pIC50) and guide the design of new derivatives with enhanced activity. | 2D-QSAR | nih.gov |

By systematically pursuing these research directions, the scientific community can fully elucidate the chemical and biological potential of this compound and the broader family of pyrazole-5-amine derivatives.

Q & A

Q. What are the common synthetic strategies for preparing 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves cyclocondensation of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example:

- Reaction pathway : 2,3-Dimethylphenylhydrazine reacts with β-ketoesters or acryloyl derivatives to form the pyrazole core.

- Key reagents : Acetic acid or sodium hydroxide as catalysts, methanol/ethanol as solvents.

- Optimization : Temperature control (60–80°C) ensures regioselectivity and minimizes side products .

Q. How is this compound characterized, and what spectroscopic techniques are critical for validation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyrazole ring and phenyl group. For instance, the amine proton (NH₂) appears as a broad singlet near δ 4.5–5.5 ppm, while aromatic protons show splitting patterns consistent with the 2,3-dimethylphenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 202.13 for C₁₁H₁₃N₃) .

- Infrared (IR) Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography.

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency, reducing reaction time from 12 hr to 4 hr .

- Workflow table :

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Temperature | 70°C (reflux) | 85% yield, minimal decomposition |

| Solvent | Ethanol/water (3:1) | Improved solubility |

| Catalyst | 5 mol% p-toluenesulfonic acid | 90% conversion in 6 hr |

Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

- Single-crystal X-ray diffraction (SCXRD) : Provides definitive bond lengths and angles. For example, SCXRD can distinguish between tautomeric forms (e.g., amine vs. imine) that NMR alone cannot resolve .

- Density Functional Theory (DFT) : Computational modeling aligns experimental NMR shifts with predicted geometries. Discrepancies >0.1 ppm may indicate alternative conformers .

Q. What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications influence efficacy?

- Structure-Activity Relationship (SAR) :

- Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

Data Contradiction Analysis Example

If NMR suggests a single tautomer but SCXRD reveals a mixed crystalline phase (e.g., amine and imine forms), researchers should:

Re-examine reaction conditions (pH, solvent) to favor tautomeric uniformity.

Use variable-temperature NMR to detect dynamic interconversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.